N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide
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Overview
Description
N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.13822480 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Potential
Novel N-arylpyrazole-containing enaminones were synthesized, leading to various derivatives with significant cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to the standard 5-fluorouracil. These compounds also showed promising antimicrobial activity, indicating their potential in antitumor and antimicrobial therapies (Riyadh, 2011).
Regioselective Synthesis and Chemical Diversity
The regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides highlighted the chemical diversity and versatility of these compounds, enabling the generation of various derivatives with potential biological activities. This study demonstrates the tunability of N-alkylation, offering a pathway to explore further pharmacological properties (Drev et al., 2014).
Anticancer and Anti-5-lipoxygenase Activities
A series of pyrazolopyrimidines derivatives exhibited potent anticancer and anti-5-lipoxygenase activities, suggesting their use as therapeutic agents for cancer treatment and inflammatory diseases. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for enhanced biological activities (Rahmouni et al., 2016).
Antimicrobial Applications and Functional Fluorophores
Pyrazolo[1,5-a]pyrimidines served as key intermediates for the synthesis of functional fluorophores, demonstrating potential applications in biological imaging and as probes for detecting biologically relevant species. This research opens avenues for developing new diagnostic tools and therapeutic agents with fluorescent properties (Castillo et al., 2018).
Anti-Inflammatory and Antiviral Properties
Benzamide-based 5-aminopyrazoles and their derivatives showed remarkable activity against the avian influenza virus (H5N1), indicating their potential as antiviral agents. These findings suggest the utility of pyrazolo[1,5-a]pyrimidine derivatives in developing new treatments for viral infections (Hebishy et al., 2020).
Future Directions
The future directions for “N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide” and similar compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . Additionally, the development of new synthetic routes and applications of these compounds could be a focus of future research .
Properties
IUPAC Name |
N-methyl-5-[[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-20-19(25)16-8-7-14(26-16)12-21-18-11-15(13-5-3-2-4-6-13)23-17-9-10-22-24(17)18/h2-11,21H,12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFQHQFFNKHISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(O1)CNC2=CC(=NC3=CC=NN32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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